molecular formula C10H9NO2 B12840471 1-(4-hydroxy-1H-indol-1-yl)ethanone

1-(4-hydroxy-1H-indol-1-yl)ethanone

Cat. No.: B12840471
M. Wt: 175.18 g/mol
InChI Key: UYGRQHLJTIENID-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-1H-indol-1-yl)ethan-1-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, features an indole ring substituted with a hydroxy group and an ethanone moiety, making it a versatile molecule in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-1H-indol-1-yl)ethan-1-one typically involves the reaction of indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like benzene or acetonitrile under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the hydroxy group at the 4-position of the indole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Hydroxy-1H-indol-1-yl)ethan-1-one has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-1H-indol-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxy-1H-indol-1-yl)ethan-1-one is unique due to the presence of both the hydroxy group and the ethanone moiety, which confer distinct reactivity and biological activity compared to other indole derivatives. The hydroxy group enhances its solubility and potential for hydrogen bonding, while the ethanone moiety provides a site for further chemical modifications .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-(4-hydroxyindol-1-yl)ethanone

InChI

InChI=1S/C10H9NO2/c1-7(12)11-6-5-8-9(11)3-2-4-10(8)13/h2-6,13H,1H3

InChI Key

UYGRQHLJTIENID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C1C=CC=C2O

Origin of Product

United States

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